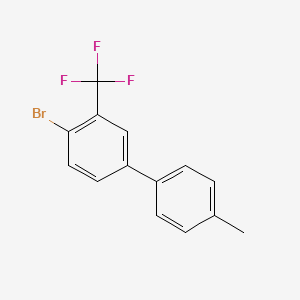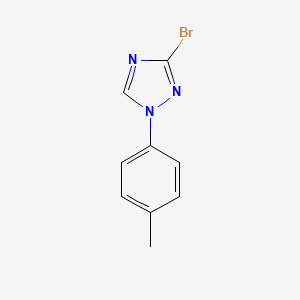
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylhydrazine with 3-bromo-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with reactions performed under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include azido, amino, and thiol derivatives of the triazole compound.
Oxidation and Reduction: Oxidized or reduced triazole derivatives with varying degrees of functionalization.
Coupling Reactions: Complex biaryl or heteroaryl compounds with extended conjugation.
科学的研究の応用
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antifungal, antibacterial, and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
作用機序
The mechanism of action of 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and physiological responses.
Chemical Reactivity: The bromine atom and triazole ring confer unique reactivity, allowing the compound to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
3-Bromo-1-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Chloro-1-(p-tolyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(p-Tolyl)-1H-1,2,4-triazole: Lacks the halogen substitution, affecting its reactivity and applications.
Uniqueness
3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical properties and reactivity. The bromine atom enhances its potential for substitution reactions, while the p-tolyl group provides steric and electronic effects that influence its behavior in various applications.
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
3-bromo-1-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3 |
InChIキー |
BLKDMACKROBMPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

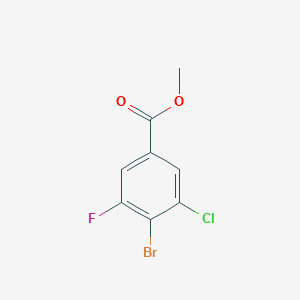


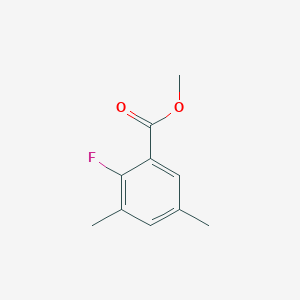
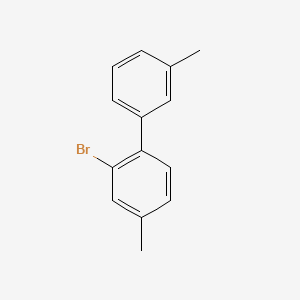

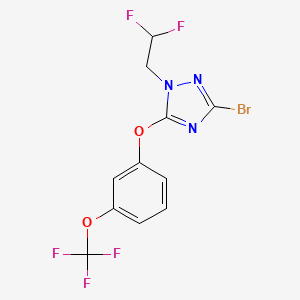
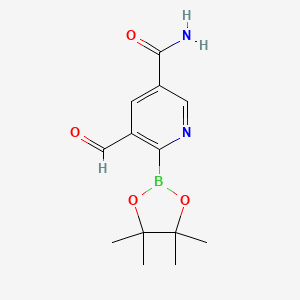
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14767764.png)
